Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-03 , DOI:
10.1039/d3im00004d
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-20 , DOI:
10.1039/d3im00058c
In this work, platinum group metal-free (PGM-free) electrocatalysts were synthesized, characterized, and tested for hydrogen evolution reaction (HER). These materials were mono, bi and trimetallic Ni-based electrocatalysts with the addition of a second or a third transition metal (TM) such as iron and cobalt. TM-phthalocyanine (TMPc) was used as a metal precursor, mixed with a conductive carbon backbone and subjected to pyrolysis in a controlled temperature and atmosphere. Two temperatures of pyrolysis (600°C and 900°C) were used. The effect of TM loading in the precursors and the different pyrolysis temperatures on the surface chemistry and morphology and the electrocatalytic activity towards HER were evaluated. The increase of NiPc in the initial mixture is beneficial to improve the electrocatalytic activity. The addition of a second and a third metal reflects positively on the HER performance. Interestingly, the pyrolysis temperature influences both the formation and growth of the nanoparticles and this information is supported by high-resolution transmission electron microscopy (HR-TEM) and light synchrotron X-ray Absorption Spectroscopy (XAS) measurement.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-17 , DOI:
10.1039/d3im00056g
At present, the catalysts commercially used for the oxygen reduction reaction of the cathode of proton exchange membrane fuel cells (PEMFCs) are carbon-supported platinum-based catalysts. However, the carbon supports are susceptible to corrosion under harsh working conditions, which greatly shortens the life of the catalysts. Highly stable carbon supports are urgently required for high-performance PEMFCs. In this work, we developed structure-stable and highly graphitized three-dimensional network carbon nanofibers (CNF) derived from polyaniline by heat treatment at 1200 °C. The CNF-1200-based catalyst (PtNi/CNF-1200) loaded with PtNi nanoparticles showed excellent stability. After 5000 cycles from 1.0 to 1.5 V in oxygen saturated 0.1 M HClO4 electrolyte, the losses in the half-wave potential and mass activity were only 5 mV and 15%, respectively, far lower than those of commercial Pt/C. The high graphitization degree of CNF-1200 promotes the corrosion resistance of the catalyst. In addition, nitrogen doping effectively facilitates the catalyst–support interaction, stabilizes the highly dispersed PtNi nanoparticles, and improves the stability and activity of PtNi/CNF-1200.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-10 , DOI:
10.1039/d3im00027c
Layered double hydroxides (LDHs) are regarded as ideal materials for supercapacitors due to their excellent electrochemical characteristics and unique structural properties. However, unsatisfactory cyclability and poor conductivity have been recognized as the key limitations to LDH performance. To overcome these obstacles, constructing hybrid materials as well as designing porous nanoarchitectures are efficient approaches. Herein, through controlling the sulfide ion concentration during the synthesis of CuS nanosheets and adjusting the amount of urea in the synthesis of flower-like ZnCo-LDH structures, an optimized sample with an exclusive porous texture was fabricated on nickel foam (NF) (identified as NF@CS10-ZC-LDH4) via two-step hydrothermal routes and then employed as a binder-less electrode for a hybrid supercapacitor. The as-fabricated nanoarchitectures provide efficient electron-ion transport channels and preserve the structural integrity during prolonged periods of cycling, which resulted in fantastic supercapacitive properties with a capacity of 1270.5 C g−1 and excellent cyclability (remaining at 90.7% after 7000 cycles). Furthermore, we fabricated a hybrid supercapacitor (NF@CS10-ZC-LDH4//NF@AC) with NF@CS10-ZC-LDH4 as a cathode electrode and activated carbon (AC)-covered NF as an anode electrode. The energy density of NF@CS10-ZC-LDH4//NF@AC was high, at 62.4 W h kg−1 with a power density of 810.4 W kg−1 and splendid cyclability of 88.4%. This innovative study offers valuable inspiration for the synthesis of electrode materials to be used in hybrid supercapacitors.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-06 , DOI:
10.1039/d2im00049k
The implementation of synthetic polymer membranes in gas separations, ranging from natural gas sweetening, hydrogen separation, helium recovery, carbon capture, oxygen/nitrogen enrichment, etc., has stimulated the vigorous development of high-performance membrane materials. However, size-sieving types of synthetic polymer membranes are frequently subject to a trade-off between permeability and selectivity, primarily due to the lack of ability to boost fractional free volume while simultaneously controlling the micropore size distribution. Herein, we review recent research progress on microporosity manipulation in high-free-volume polymeric gas separation membranes and their gas separation performance, with an emphasis on membranes with hourglass-shaped or bimodally distributed microcavities. State-of-the-art strategies to construct tailorable and hierarchically microporous structures, microporosity characterization, and microcavity architecture that govern gas separation performance are systematically summarized.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-01-24 , DOI:
10.1039/d2im00063f
Electrocatalytic technology opens a new path to solve the existing problems in fossil fuel consumption and environmental pollution as well as efficient energy use. Metal–organic frameworks (MOFs), a class of crystalline porous materials with high specific surface area, high porosity and customizable structures, have emerged as promising electrocatalysts. However, their inherently low electrical conductivity and stability greatly hinder their further applications. Therefore, strategies such as synthesizing two-dimensional conductive MOFs, designing unsaturated metal sites, and building MOF nanoarrays have been developed to enhance the conductivity and catalytic reaction transfer rates of MOFs, accompanied by the rational designs of MOFs for improving their stability. In this review, the applications of MOF-based electrocatalysts in the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), oxygen evolution reaction (OER), oxygen reduction reaction (ORR) and nitrogen reduction reaction (NRR) are presented in detail with the classification of monometallic MOFs, bimetallic MOFs, MOF-based composites and MOFs as supports. In addition, the relationship between the structure and performance is discussed through DFT calculations used in related work. Finally, future challenges and application prospects of MOFs in electrocatalysis are highlighted.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-02-21 , DOI:
10.1039/d2im00054g
Efficient utilization of lignocellulosic biomass to substitute for fossil resources is an effective way to promote the sustainable development of current society. Numerous lignocellulose valorization routes for the production of value-added chemicals and fuels have been explored. Herein, we overview the catalytic reaction routes, reaction types and key steps involved in the selective preparation of various important products from lignocellulose. The information can facilitate the development of robust and selective catalytic systems to address the challenges in the major reaction steps. We present four catalytic conversion route maps starting from cellulose (including 5-hydroxylfurfural, HMF), hemicellulose and lignin, respectively. The reaction route for the important platform molecules of HMF and furfural, passing through critical intermediates to value-added chemicals and aviation fuels, is also highlighted. It provides a clear and concise panorama for people interested in this field and facilitates identifying the products or processes of interest with up-to-date research developments. We also put forward the current issues for the large-scale valorization of lignocellulose and the possible resolution strategies, focusing on the rational design of active and robust heterogeneous catalysts.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-01-12 , DOI:
10.1039/d2im00051b
The growing demand for portable electronic devices, electric vehicles, and large-scale advanced energy storage has aroused increasing interest in the development of high energy density lithium batteries. The electrolyte is an important component of lithium batteries and is an essential part of performance and safety improvements. Commercially available electrolytes mainly consist of lithium salts and organic carbonate solvents that are prone to decomposition due to their narrow electrochemical windows and tend to react with lithium metal anodes forming an unstable solid electrode/electrolyte interface (SEI). In particular, the flammability of organic solvents raises concerns about battery safety. Ionic liquid/poly(ionic liquid) (IL/PIL)-based electrolytes enable batteries with good safety, high energy/power density and long-term stability. This review focuses on the applications of IL/PIL-based liquid, quasi-solid, and solid electrolytes and electrolyte additives in lithium batteries. The perspectives and challenges of IL/PIL electrolytes in the field of lithium batteries are also proposed.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2022-12-19 , DOI:
10.1039/d2im00045h
Nitrogen-rich zeolitic imidazolate frameworks (ZIFs) are ideal precursors for the synthesis of metal single atoms anchored on N-doped carbon. However, the microporous structures of conventional ZIFs lead to low mass transfer efficiency and low metal utilization of their derivatives. Here, we construct a composite of Co single atoms anchored on nitrogen-doped carbon with a three-dimensional ordered macroporous structure (Co-SA/3DOM-NC) by two-step pyrolysis of ordered macro/microporous ZnCo-ZIF. Co-SA/3DOM-NC shows high activity in the oxidative esterification of furfural, achieving a 99% yield of methyl 2-furoate under mild reaction conditions, which is significantly superior to the microporous and the Co-nanoparticle counterparts. The high activity of Co-SA/3DOM-NC should be attributed to the CoN4 centers with high intrinsic activity and the ordered macroporous structure, promoting the mass transfer of reactants and accessibility of active sites.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-21 , DOI:
10.1039/d3im00031a
Anti-scaling technology for pipelines has always been a focus of oilfield industrial production. Compared with traditional metal pipes, polyethylene (PE) pipes have unique advantages in terms of corrosion resistance, surface friction resistance, and service life. In this paper, aiming at an enhancement of anti-scaling and corrosion-resistant properties, as well as increased mechanical properties, PE nanocomposites have been prepared by the introduction of modified carbon nanotubes (m-CNTs) into the PE matrix. To improve the interface compatibility of the composites, the CNTs were treated with reactive tetrabutyl titanate after nitric acid oxidation, which brings about uniform dispersion of the CNTs and intimate interface interaction. As the m-CNT fraction increases, the PE crystallinity displays a slight increase. Polarized microscopy shows that the scaling on the surface of the composite material is obviously reduced compared with pure PE, because the surface free energy of the composite material decreases. Moreover, due to the good dispersion, the composites show enhanced mechanical properties. That is, by adding 1.10 wt% CNTs, the tensile stress and impact toughness of the composites are 20.76 MPa and 37.89 kJ m−2, respectively, increases of 15.0% and 11.9% compared with pure PE. This paper supports the idea that the crystallinity of the PE matrix can be improved by adding CNTs, thereby increasing the corrosion resistance and anti-scaling properties. This work can provide inspiration for using the methods of scale inhibition and corrosion resistance in polymer nanocomposites.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 55 | Science Citation Index Science Citation Index Expanded | Not |
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